molecular formula C18H18N2O4 B4665569 ethyl N-[3-(benzoylamino)benzoyl]glycinate

ethyl N-[3-(benzoylamino)benzoyl]glycinate

Cat. No. B4665569
M. Wt: 326.3 g/mol
InChI Key: LRCRJIFFJAQMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[3-(benzoylamino)benzoyl]glycinate, also known as ethyl N-(3-benzoylphenyl)glycinate, is a chemical compound that has gained attention in scientific research due to its potential use in various fields. It is a white to off-white solid that is soluble in organic solvents like chloroform and methanol.

Mechanism of Action

The mechanism of action of ethyl N-[3-(benzoylamino)benzoyl]glycinate N-[3-(benzoylamino)benzoyl]glycinate is not fully understood. However, it has been suggested that its antimicrobial activity may be attributed to its ability to disrupt the bacterial cell membrane, leading to cell death. Its anti-inflammatory and antioxidant properties may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that ethyl N-[3-(benzoylamino)benzoyl]glycinate N-[3-(benzoylamino)benzoyl]glycinate exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl N-[3-(benzoylamino)benzoyl]glycinate N-[3-(benzoylamino)benzoyl]glycinate in lab experiments is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Another advantage is its ability to scavenge free radicals, which makes it a potential candidate for the development of new anti-inflammatory and antioxidant agents. However, one limitation of using ethyl N-[3-(benzoylamino)benzoyl]glycinate N-[3-(benzoylamino)benzoyl]glycinate in lab experiments is its low solubility in aqueous solutions, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of ethyl N-[3-(benzoylamino)benzoyl]glycinate N-[3-(benzoylamino)benzoyl]glycinate. One direction is the development of new antibiotics based on its broad-spectrum antimicrobial activity. Another direction is the development of new anti-inflammatory and antioxidant agents based on its ability to scavenge free radicals. Additionally, the use of ethyl N-[3-(benzoylamino)benzoyl]glycinate N-[3-(benzoylamino)benzoyl]glycinate as a chiral derivatizing agent in the analysis of amino acids may also be explored further.

Scientific Research Applications

Ethyl N-[3-(benzoylamino)benzoyl]glycinate has been studied for its potential use in various fields such as drug discovery, materials science, and analytical chemistry. It has been shown to exhibit antimicrobial, anti-inflammatory, and antioxidant properties, making it a potential candidate for drug development. It has also been used as a building block in the synthesis of novel materials and as a chiral derivatizing agent in the analysis of amino acids.

properties

IUPAC Name

ethyl 2-[(3-benzamidobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-24-16(21)12-19-17(22)14-9-6-10-15(11-14)20-18(23)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCRJIFFJAQMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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